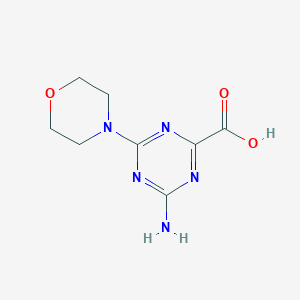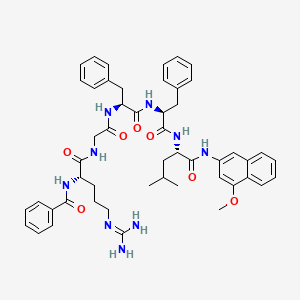
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Übersicht
Beschreibung
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 1443980-53-7 . It has a molecular weight of 189.26 and its IUPAC name is 6-methoxy-3-methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is 1S/C12H15NO/c1-8-6-10-7-11 (14-3)4-5-12 (10)9 (2)13-8/h4-5,7-8,13H,2,6H2,1,3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Crystallographic Characterization
The compound is a major alkaloid isolated from Hammada scoparia leaves and belongs to the isoquinoline family. Its characterization involves NMR spectroscopy and X-ray crystallographic techniques, highlighting its structural significance in chemical studies (Jarraya et al., 2008).
2. Weak Interactions in Molecular Structures
This compound plays a role in the study of weak interactions in barbituric acid derivatives. The research focuses on intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, contributing to the understanding of molecular interactions (Khrustalev et al., 2008).
3. Chemical Synthesis and Reactions
The compound is used in the synthesis of various chemical structures. For example, its reaction with nitriles in the presence of concentrated sulfuric acid produces spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova et al., 2013).
4. Photophysical Properties in Solutions
Research on its photophysical properties in protic solvents contributes to the understanding of acid-base interactions and spectral properties in various solutions. This research is crucial for applications in spectroscopy and photonics (Dubouski et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZAMPLVUDTVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
